2-Azido-2-deoxy-D-galactose

Vue d'ensemble

Description

2-Azido-2-deoxy-D-galactose is a carbohydrate that belongs to the group of oligosaccharides . It is a fluorinated sugar that has been modified with an azidoacetyl group on the 2′ position . The molecular formula of this compound is C6H11N3O5 .

Synthesis Analysis

Most often, 2-azido-2-deoxygalactosyl donors are synthesized by azidonitration of D-galactal according to the Lemieux procedure and subsequent transformation of the formed 2-azido-2-deoxygalactosyl nitrates over several synthetic steps into the corresponding 2-azido-2-deoxygalactosyl halides, imidates, and other types of glycosyl donors .Molecular Structure Analysis

The molecular weight of 2-Azido-2-deoxy-D-galactose is 205.17 . The molecular structure can be represented by the SMILES notation: C([C@@H]1C@@HO)N=[N+]=[N-])O)O)O .Chemical Reactions Analysis

2-Azido-2-deoxy-D-galactose has been used to study the substrate specificity of galactokinase . The azide group is used to link to a fluorescent marker, enabling secondary visualization and identification of glycoproteins . The azide moiety of 2-azido-2-deoxy-D-glucose has been used to form triazoles via a 1,3-dipolar cycloaddition reaction in the synthesis of molecules with improved solubility used to inhibit p38a MAPK for anti-inflammation .Physical And Chemical Properties Analysis

2-Azido-2-deoxy-D-galactose is a white crystalline solid . It has a melting point of 177-180 °C (dec.) . It is soluble in DMSO, MeOH, and H2O .Applications De Recherche Scientifique

Proteomics Research

- Scientific Field: Proteomics

- Application Summary: 2-Azido-2-deoxy-D-galactose is used as a biochemical for proteomics research .

Oligosaccharide Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: 2-Azido-2-deoxy-D-galactose is used in the synthesis of oligosaccharides . It is used in the azidophenylselenylation of glycals to produce 2-azido-2-deoxy-selenoglycosides, which are then used as glycosyl donors .

- Methods of Application: The azidophenylselenylation procedure of glycals gives phenyl 2-azido-2-deoxy-1-selenoglycosides as versatile glycosyl donors. These donors can be efficiently transformed into α- or β-glycosides depending on the choice of the solvent .

- Results or Outcomes: The use of 2-Azido-2-deoxy-D-galactose in this way has been shown to be an efficient tool for the introduction of 2-amino-2-deoxy-D-glycopyranoside residues into complex synthetic oligosaccharides .

Inhibition of Glycolysis and Tumor Growth

- Scientific Field: Biochemistry

- Application Summary: 2-Deoxy-D-galactose, a glucose analog, shows a wide range of biological activities such as inhibition of glycolysis and thereby tumor growth .

Interference with Biosynthetic Processing of Glycoproteins

- Scientific Field: Biochemistry

- Application Summary: 2-Deoxy-D-galactose is known to interfere with the biosynthetic processing of glycoproteins .

Antiviral Activity

- Scientific Field: Virology

- Application Summary: 2-Deoxy-D-galactose, a glucose analog, has been reported to have antiviral activity .

Hepatotoxicity Studies

Safety And Hazards

2-Azido-2-deoxy-D-galactose is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of causing genetic defects . It should be stored at 0 to 8 °C and used only in a well-ventilated area .

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h1,3-6,11-14H,2H2/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIFUJRYFJTPGL-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N=[N+]=[N-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)N=[N+]=[N-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628685 | |

| Record name | 2-Azido-2-deoxy-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-2-deoxy-D-galactose | |

CAS RN |

68733-26-6 | |

| Record name | 2-Azido-2-deoxy-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

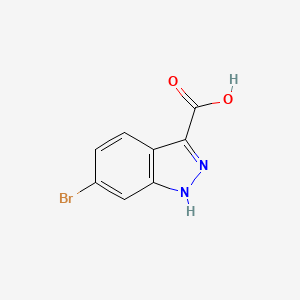

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)